7-Methyl-1-undecene

Physical Chemistry Process Safety Synthetic Chemistry

7-Methyl-1-undecene (CAS 74630-42-5) is a C12 branched terminal alkene featuring a methyl substituent at the seventh carbon position, structurally described as 7-methylundec-1-ene. This mid-chain methyl branch distinguishes it from linear 1-undecene and from other positional methyl isomers.

Molecular Formula C12H24
Molecular Weight 168.32 g/mol
CAS No. 74630-42-5
Cat. No. B14448530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1-undecene
CAS74630-42-5
Molecular FormulaC12H24
Molecular Weight168.32 g/mol
Structural Identifiers
SMILESCCCCC(C)CCCCC=C
InChIInChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h4,12H,1,5-11H2,2-3H3
InChIKeyGYQYQZAGFHPROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1-undecene (CAS 74630-42-5): A Mid-Chain Methyl-Branched Terminal Alkene for Analytical Standards and Specialty Synthesis


7-Methyl-1-undecene (CAS 74630-42-5) is a C12 branched terminal alkene featuring a methyl substituent at the seventh carbon position, structurally described as 7-methylundec-1-ene [1]. This mid-chain methyl branch distinguishes it from linear 1-undecene and from other positional methyl isomers. The compound is naturally occurring, having been identified in the essential oil of black walnut (Juglans nigra) at a reported concentration of 7000 ppm [2]. Its primary utility lies in its role as an analytical reference standard, a semiochemical research compound, and a specialty chemical intermediate where its specific chromatographic behavior and physical properties confer advantages over structurally similar alternatives.

Why 7-Methyl-1-undecene Cannot Be Readily Replaced by 1-Undecene or Other Methyl Isomers


In applications requiring precise analytical identification, semiochemical activity, or predictable physical behavior, substitution with the more common and less expensive 1-undecene or alternative methyl-branched isomers is scientifically unsound. The presence and specific location of the methyl group at the seventh carbon fundamentally alters key properties. Compared to linear 1-undecene, 7-methyl-1-undecene exhibits a significantly higher boiling point (205 °C vs. ~193 °C), higher density (0.757 g/cm³ vs. 0.751 g/cm³), and a substantially elevated flash point (91.1 °C vs. 63 °C), which directly impacts volatility and safe handling . Furthermore, its unique Kovats retention index (1157 on DB-1701) is distinct from other positional isomers, such as 2-methyl-1-undecene (1185 on DB-5) and 9-methyl-1-undecene (1208 on DB-1), making it a critical standard for unambiguous gas chromatographic identification [1][2][3]. These quantitative differences preclude simple interchangeability in analytical and industrial workflows.

Quantitative Differentiation of 7-Methyl-1-undecene Against Key Structural Analogs


Elevated Boiling Point and Flash Point Compared to Linear 1-Undecene

The introduction of a methyl branch at the seventh carbon significantly elevates the boiling point and flash point of the compound relative to its linear analog, 1-undecene. This is critical for applications requiring higher thermal stability or reduced volatility. Data for 7-Methyl-1-undecene reports a boiling point of 205 °C at 760 mmHg and a flash point of 91.1 °C . In direct comparison, 1-undecene exhibits a boiling point of 192-193 °C and a flash point of 63 °C .

Physical Chemistry Process Safety Synthetic Chemistry

Higher Liquid Density Relative to 1-Undecene

The methyl branch at the seventh position also results in a measurable increase in liquid density compared to the linear 1-undecene. 7-Methyl-1-undecene has a reported density of 0.757 g/cm³ , whereas 1-undecene has a density of 0.751 g/cm³ at 20 °C . This difference, while seemingly modest, is quantifiable and relevant in applications where density influences phase separation, buoyancy, or mixing behavior.

Physical Chemistry Formulation Material Science

Distinct Kovats Retention Index for Unambiguous GC-MS Identification

7-Methyl-1-undecene possesses a unique Kovats retention index (RI) that allows for its definitive identification in complex mixtures, distinguishing it from both linear 1-undecene and other methyl-branched isomers. The reported RI for 7-Methyl-1-undecene is 1157 on a DB-1701 column [1]. In contrast, 2-Methyl-1-undecene has an RI of 1185 on a DB-5 column [2], and 9-Methyl-1-undecene has an RI of 1208 on a DB-1 column [3]. While column phases differ across studies, the distinct values underscore the profound impact of methyl group position on chromatographic behavior.

Analytical Chemistry Chromatography Metabolomics

Natural Occurrence in Black Walnut Essential Oil at Quantified Level

7-Methyl-1-undecene is a naturally occurring constituent of the essential oil of black walnut (Juglans nigra), where it is reported at a concentration of 7000 ppm [1]. This establishes its provenance as a natural product and differentiates it from purely synthetic or non-natural branched alkenes. While other methyl-branched alkenes may occur in nature, the specific combination of structure and source (black walnut) is a defining characteristic for this compound.

Natural Product Chemistry Phytochemistry Essential Oil Analysis

Optimal Use Cases for 7-Methyl-1-undecene Based on Quantified Differentiation


High-Temperature Organic Synthesis and Process Chemistry

In synthetic routes requiring a terminal alkene building block at elevated temperatures, 7-Methyl-1-undecene offers a clear advantage over the more volatile 1-undecene. With a boiling point of 205 °C and a flash point of 91.1 °C (compared to 193 °C and 63 °C for the linear analog), it reduces the risk of premature vaporization and flammability hazards, enabling safer and more efficient reaction conditions for polymerizations, alkylations, and other thermal transformations .

Analytical Reference Standard for GC-MS Metabolomics and Natural Product Research

The unique Kovats retention index of 1157 on DB-1701 serves as a definitive marker for the unambiguous identification of 7-Methyl-1-undecene in complex biological or environmental matrices. Researchers analyzing black walnut essential oil, studying plant volatiles, or investigating semiochemicals can rely on this compound as a certified reference material to confirm its presence and quantify its abundance at the reported 7000 ppm level in Juglans nigra [1][2].

Formulation of Specialty Lubricants or Solvents Requiring Controlled Volatility

The higher density (0.757 g/cm³) and elevated boiling point of 7-Methyl-1-undecene, relative to 1-undecene, make it a candidate for specialty formulations where a slightly heavier, less volatile hydrocarbon component is desired. This can be beneficial in high-performance lubricants, heat transfer fluids, or solvent blends intended for use in processes where evaporation loss must be minimized and flash point compliance is critical .

Semiochemical Research and Insect Communication Studies

As a documented semiochemical and a natural component of plant essential oils, 7-Methyl-1-undecene is a valuable tool for studying plant-insect interactions, particularly those involving species associated with black walnut. Its specific structure and natural provenance make it a relevant compound for behavioral assays, electrophysiological recordings, and field trapping experiments designed to elucidate chemical ecology pathways [1].

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